

Oral bioavailability and dosage of Wsf1-IN-1 in vivo

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Compound of Interest		
Compound Name:	Wsf1-IN-1	
Cat. No.:	B8134357	Get Quote

Application Notes and Protocols: Wsf1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wsf1-IN-1 is a small molecule inhibitor of the Wolfram syndrome 1 (WFS1) protein. The WFS1 protein is an endoplasmic reticulum (ER) resident transmembrane protein, and its dysfunction is associated with various diseases, including Wolfram syndrome, a rare genetic disorder characterized by juvenile-onset diabetes mellitus, optic atrophy, and neurodegeneration. Wsf1-IN-1 has emerged as a potential therapeutic agent, particularly in the context of cancer, where WFS1 has been implicated in tumor growth and survival. These application notes provide a summary of the available in vivo data for Wsf1-IN-1, focusing on its oral bioavailability and dosage, and offer detailed protocols for its use in preclinical research.

In Vivo Data Summary

Currently, detailed pharmacokinetic data for **Wsf1-IN-1**, such as Cmax, Tmax, AUC, and specific oral bioavailability percentage, are not publicly available. The information presented here is based on in vivo efficacy studies.

Efficacy in a Patient-Derived Xenograft (PDX) Model



Parameter	Value
Compound	Wsf1-IN-1
Animal Model	Non-Small Cell Lung Cancer (NSCLC) Patient- Derived Xenograft (PDX) in nu/nu mice
Dosage	100 mg/kg
Route of Administration	Oral (p.o.)
Dosing Frequency	Once daily (q.d.)
Treatment Duration	14 days
Efficacy	106.65% Tumor Growth Inhibition (TGI)[1]

Experimental Protocols

The following are generalized protocols for in vivo studies with **Wsf1-IN-1** based on the available information and standard practices in preclinical research.

In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of **Wsf1-IN-1** in a subcutaneous xenograft mouse model.

Materials:

- Wsf1-IN-1
- Vehicle (e.g., 0.5% CMC-Na or as recommended by the supplier)
- Cancer cell line (e.g., NSCLC cell line) or patient-derived tumor tissue
- Immunocompromised mice (e.g., nu/nu or NOD/SCID)
- Sterile PBS
- Matrigel (optional)



- Calipers
- Animal balance
- · Oral gavage needles

Procedure:

- Cell Preparation and Implantation:
 - Culture the selected cancer cell line under standard conditions.
 - Harvest cells and resuspend in sterile PBS at a concentration of 1 x 10⁷ cells/mL. For PDX models, mince fresh tumor tissue into small fragments.
 - \circ Subcutaneously inject 100 μL of the cell suspension (or implant a tumor fragment) into the flank of each mouse.
- Tumor Growth Monitoring:
 - Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
 - Measure tumor dimensions with calipers 2-3 times per week.
 - Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
 - Monitor the body weight of the mice to assess toxicity.
- Animal Grouping and Treatment:
 - Randomize mice into treatment and control groups (n=8-10 mice per group) once tumors have reached the desired size.
 - Vehicle Control Group: Administer the vehicle solution orally once daily.
 - Wsf1-IN-1 Treatment Group: Administer Wsf1-IN-1 at 100 mg/kg (or desired dose) orally once daily. The formulation should be prepared fresh daily.
- Data Collection and Analysis:



- Continue treatment for the specified duration (e.g., 14 days).
- Measure tumor volume and body weight regularly.
- At the end of the study, euthanize the mice and excise the tumors.
- Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.

Pharmacokinetic Study (General Protocol)

Objective: To determine the pharmacokinetic profile of **Wsf1-IN-1** after oral administration.

Materials:

- Wsf1-IN-1
- · Vehicle for oral administration
- Vehicle for intravenous (IV) administration (if determining absolute bioavailability)
- Cannulated mice or rats
- Blood collection tubes (e.g., with EDTA)
- Centrifuge
- LC-MS/MS system

Procedure:

- Dosing:
 - o Oral Group: Administer a single dose of **Wsf1-IN-1** (e.g., 100 mg/kg) via oral gavage.
 - IV Group (for absolute bioavailability): Administer a single dose of Wsf1-IN-1 (e.g., 5-10 mg/kg) intravenously.

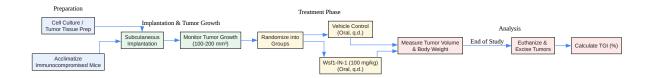


· Blood Sampling:

- \circ Collect blood samples (e.g., 50-100 μ L) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
- Process blood samples to obtain plasma by centrifugation.
- Sample Analysis:
 - Develop and validate a sensitive LC-MS/MS method for the quantification of Wsf1-IN-1 in plasma.
 - Analyze the plasma samples to determine the concentration of Wsf1-IN-1 at each time point.
- Pharmacokinetic Analysis:
 - Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including:
 - Cmax (maximum plasma concentration)
 - Tmax (time to reach Cmax)
 - AUC (area under the plasma concentration-time curve)
 - t₁/₂ (half-life)
 - Oral Bioavailability (F%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100

Visualizations

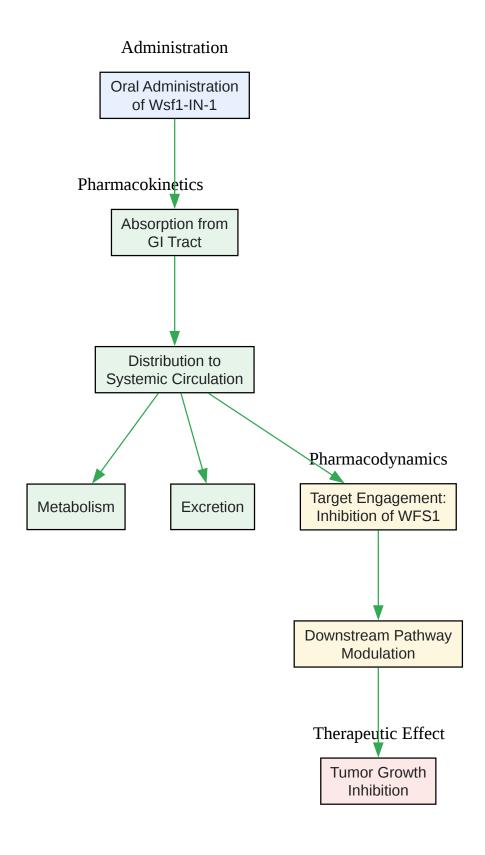




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Caption: Workflow for an in vivo efficacy study of Wsf1-IN-1.





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Caption: Logical progression from administration to effect for **Wsf1-IN-1**.



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References

- 1. Emerging Oral Small-Molecule Drugs for Ultra-Rare Diseases [pharmaadvancement.com]
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